(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
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Overview
Description
The compound “(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide” is a synthetic organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrrolidine ring substituted with a dichloropyridine moiety, which could impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Dichloropyridine Moiety: The dichloropyridine group can be introduced via nucleophilic substitution or coupling reactions.
Amide Bond Formation: The final step often involves the formation of the amide bond between the pyrrolidine and the dichloropyridine moiety using reagents like carbodiimides or coupling agents.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors for better control over reaction conditions and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
The compound “(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring or the dichloropyridine moiety might be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: The dichloropyridine moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be used to study the interactions with biological macromolecules or as a probe in biochemical assays.
Medicine
Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to investigate biological pathways.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide: can be compared to other pyrrolidine derivatives or dichloropyridine-containing compounds.
Unique Features: Its unique combination of the pyrrolidine ring and dichloropyridine moiety might confer distinct chemical and biological properties compared to similar compounds.
List of Similar Compounds
- Pyrrolidine-3-carboxamide derivatives
- Dichloropyridine derivatives
- Other pyrrolidine-based amides
Properties
IUPAC Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-6-4-17(5-8(6)11(15)18)12(19)7-2-3-16-10(14)9(7)13/h2-3,6,8H,4-5H2,1H3,(H2,15,18)/t6-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBBRMSBOIDDO-HTRCEHHLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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